molecular formula C10H17N3 B2376586 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine CAS No. 92406-42-3

3-cyclohexyl-1-methyl-1H-pyrazol-5-amine

Cat. No.: B2376586
CAS No.: 92406-42-3
M. Wt: 179.267
InChI Key: NFEKKGRHLNZRIL-UHFFFAOYSA-N
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Description

3-cyclohexyl-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound with the molecular formula C10H17N3. It is a member of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . This compound is characterized by a cyclohexyl group attached to the pyrazole ring, which imparts unique chemical properties.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve various types of chemical bonds and forces .

Cellular Effects

Preliminary studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. This could be due to the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound in animal models may vary with different dosages. Studies are needed to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound may be involved in various metabolic pathways. This could include interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

This could involve interactions with transporters or binding proteins, and effects on the compound’s localization or accumulation .

Subcellular Localization

This could involve targeting signals or post-translational modifications that direct the compound to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine typically involves the reaction of cyclohexyl hydrazine with 1-methyl-3-oxobutan-1-one under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring . The reaction is usually carried out in ethanol at a temperature of 0°C to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved safety. The use of palladium-catalyzed coupling reactions has also been explored to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-cyclohexyl-1-methyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents.

    Industry: The compound is used in the production of agrochemicals and dyestuffs.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the cyclohexyl group in 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine imparts unique steric and electronic properties, making it more hydrophobic and potentially more bioactive compared to its analogs .

Properties

IUPAC Name

5-cyclohexyl-2-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-13-10(11)7-9(12-13)8-5-3-2-4-6-8/h7-8H,2-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEKKGRHLNZRIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2CCCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92406-42-3
Record name 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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